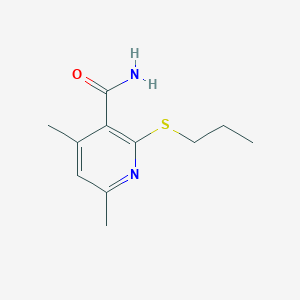![molecular formula C12H9NO7 B3957854 4-({[(4-carboxy-2-furyl)methyl]amino}carbonyl)-3-furoic acid](/img/structure/B3957854.png)
4-({[(4-carboxy-2-furyl)methyl]amino}carbonyl)-3-furoic acid
Vue d'ensemble
Description
4-({[(4-carboxy-2-furyl)methyl]amino}carbonyl)-3-furoic acid, commonly known as CFM-4, is a synthetic compound that has been widely used in scientific research for its unique properties. The compound is a derivative of furoic acid and has been synthesized using various methods. CFM-4 has been found to have potential applications in the fields of biochemistry, pharmacology, and neuroscience due to its ability to modulate the activity of certain enzymes and receptors.
Mécanisme D'action
The exact mechanism of action of CFM-4 is not fully understood, but it has been proposed that it acts as a competitive inhibitor of DPP-IV by binding to the active site of the enzyme. CFM-4 has also been found to modulate the activity of certain ion channels and receptors by interacting with their allosteric sites.
Biochemical and Physiological Effects:
CFM-4 has been found to have various biochemical and physiological effects. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes by inhibiting DPP-IV activity. CFM-4 has also been found to modulate the activity of ion channels and receptors, which can affect synaptic transmission and neuronal excitability. Additionally, CFM-4 has been shown to have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
CFM-4 has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied, and its effects on various enzymes and receptors are well-documented. However, CFM-4 also has some limitations. It has poor solubility in water, which can make it difficult to use in certain experiments. Additionally, its effects on some enzymes and receptors are still not fully understood.
Orientations Futures
There are several future directions for research on CFM-4. One area of research could focus on its potential as a therapeutic agent for diabetes and other metabolic disorders. Another area of research could focus on its effects on ion channels and receptors and its potential as a modulator of synaptic transmission and neuronal excitability. Additionally, further studies could be conducted to understand the mechanism of action of CFM-4 and its effects on other enzymes and receptors.
Applications De Recherche Scientifique
CFM-4 has been extensively used in scientific research due to its ability to modulate the activity of certain enzymes and receptors. It has been found to be a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism and insulin secretion. CFM-4 has also been shown to modulate the activity of certain ion channels and receptors, such as the N-methyl-D-aspartate (NMDA) receptor and the GABA(A) receptor, which are involved in synaptic transmission and neuronal excitability.
Propriétés
IUPAC Name |
5-[[(4-carboxyfuran-3-carbonyl)amino]methyl]furan-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO7/c14-10(8-4-19-5-9(8)12(17)18)13-2-7-1-6(3-20-7)11(15)16/h1,3-5H,2H2,(H,13,14)(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNAHGERRWYPADL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1C(=O)O)CNC(=O)C2=COC=C2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6-dimethyl-4-({[(4-methylphenyl)sulfonyl]oxy}imino)-2,5-cyclohexadien-1-one](/img/structure/B3957785.png)
![3-methyl-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B3957786.png)
![2,6-dimethyl-4-({[(4-nitrophenyl)sulfonyl]oxy}imino)-2,5-cyclohexadien-1-one](/img/structure/B3957787.png)
![4-{5-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B3957793.png)
![2-[4-(1,3-benzothiazol-2-ylmethyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B3957799.png)
![N-[3-(dimethylamino)phenyl]-N'-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)urea](/img/structure/B3957804.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetamide](/img/structure/B3957812.png)

![4-{[2-(4-benzyl-1-piperazinyl)-5-nitrophenyl]sulfonyl}morpholine](/img/structure/B3957833.png)
![ethyl 5-{[(2,4-dimethylphenyl)amino]carbonyl}-4-methyl-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B3957838.png)

![2-(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}-1-piperazinyl)ethanol](/img/structure/B3957860.png)
![dimethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-1-(tetrahydro-2-furanylmethyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3957868.png)
